molecular formula C13H13NO2 B14401566 5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole CAS No. 87696-49-9

5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole

Cat. No.: B14401566
CAS No.: 87696-49-9
M. Wt: 215.25 g/mol
InChI Key: WSHSELOONVYVTB-UHFFFAOYSA-N
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Description

5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted acyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: Lacks the but-3-en-1-yl group, making it less versatile in certain applications.

    5-Methyl-2-phenyl-1,3-oxazole: Contains a methyl group instead of the but-3-en-1-yl group, leading to different chemical and biological properties.

    5-(But-3-en-1-yl)-2-methyl-1,3-oxazole: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.

Uniqueness

5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole stands out due to the presence of both the phenyl and but-3-en-1-yl groups, which confer unique chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

CAS No.

87696-49-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-but-3-enoxy-2-phenyl-1,3-oxazole

InChI

InChI=1S/C13H13NO2/c1-2-3-9-15-12-10-14-13(16-12)11-7-5-4-6-8-11/h2,4-8,10H,1,3,9H2

InChI Key

WSHSELOONVYVTB-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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